molecular formula C6H11N3O2S B2379592 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1248925-97-4

3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2379592
CAS No.: 1248925-97-4
M. Wt: 189.23
InChI Key: DHYSPHBQHRPQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a sulfonamide group at the 4-position and an isopropyl group at the 3-position of the pyrazole ring

Preparation Methods

The synthesis of 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound, followed by sulfonation. The reaction conditions typically involve the use of a strong acid, such as sulfuric acid, to introduce the sulfonamide group. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents include sulfuric acid for sulfonation, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.

    Major Products: Major products formed from these reactions include sulfonic acids, amines, and substituted pyrazole derivatives.

Scientific Research Applications

3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

3-(Propan-2-yl)-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:

    3-(Propan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    3-(Propan-2-yl)-1H-pyrazole-4-thiol: Contains a thiol group at the 4-position.

    3-(Propan-2-yl)-1H-pyrazole-4-phosphate: Contains a phosphate group at the 4-position.

    Uniqueness: The presence of the sulfonamide group in this compound imparts unique chemical and biological properties, such as enhanced solubility and specific enzyme inhibition, which are not observed in its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-4(2)6-5(3-8-9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYSPHBQHRPQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.